molecular formula C19H18ClN3O3S B215882 N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide

N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide

Cat. No. B215882
M. Wt: 403.9 g/mol
InChI Key: ICAOBWDPBSBNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of medical and biological research. This compound is commonly referred to as CMMD or N-(4-chlorophenyl)-2-(4-methoxybenzylamino)-4-oxo-5,6-dihydrothiazine-6-carboxamide.

Mechanism of Action

The mechanism of action of CMMD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. CMMD has been shown to inhibit the activity of the enzyme AKT, which is known to play a key role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that CMMD has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may contribute to its anti-cancer activity. CMMD has also been shown to induce the expression of certain genes that are involved in apoptosis, which may contribute to its ability to induce programmed cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMMD in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the molecular mechanisms underlying cancer cell proliferation and survival. However, one of the limitations of using CMMD in lab experiments is that it is a relatively complex compound to synthesize, which may limit its availability and accessibility to researchers.

Future Directions

There are a number of future directions for research involving CMMD. One area of research that is particularly promising is the development of new anti-cancer drugs based on the structure of CMMD. Researchers are also interested in studying the potential applications of CMMD in other fields of research, such as neuroscience and infectious diseases. Additionally, there is ongoing research aimed at developing more efficient and cost-effective methods for synthesizing CMMD.

Synthesis Methods

The synthesis of CMMD involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with thioacetamide to form the thiazine ring, which is subsequently oxidized to form the final product.

Scientific Research Applications

CMMD has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CMMD is in the field of cancer research. Studies have shown that CMMD has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CMMD has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.

properties

Product Name

N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C19H18ClN3O3S/c1-26-15-8-2-12(3-9-15)11-21-19-23-17(24)10-16(27-19)18(25)22-14-6-4-13(20)5-7-14/h2-9,16H,10-11H2,1H3,(H,22,25)(H,21,23,24)

InChI Key

ICAOBWDPBSBNNJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

SMILES

COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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